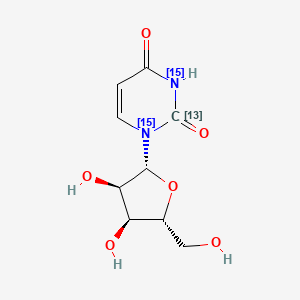
Uridine-2-13C-1,3-15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine-2-13C-1,3-15N2 is a labeled nucleoside analog of uridine, where the carbon at position 2 is replaced with carbon-13 and the nitrogens at positions 1 and 3 are replaced with nitrogen-15. This isotopically labeled compound is primarily used in scientific research to study nucleic acid metabolism and dynamics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-2-13C-1,3-15N2 involves several steps. An epimeric mixture of D-[1-13C]ribose and D-[1-13C]arabinose is obtained by condensing potassium cyanide-13C with D-erythrose using a modified Kiliani-Fischer synthesis. The aldose epimers are then separated using ion-exchange chromatography. D-[2-13C]Ribose is obtained from D-[1-13C]arabinose using a nickel(II) diamine complex. The 15N-labeling is introduced by preparing [15N2]urea, which is then used to synthesize this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves the use of isotopically labeled precursors and specialized equipment to ensure the incorporation of the isotopes at specific positions in the molecule.
Analyse Chemischer Reaktionen
Types of Reactions
Uridine-2-13C-1,3-15N2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield uracil derivatives, while reduction may yield dihydro-uridine derivatives.
Wissenschaftliche Forschungsanwendungen
Uridine-2-13C-1,3-15N2 is widely used in scientific research, including:
Chemistry: Used as a tracer in nucleic acid synthesis studies.
Biology: Helps in understanding RNA metabolism and dynamics.
Medicine: Used in metabolic studies to understand disease mechanisms.
Industry: Utilized in the development of diagnostic tools and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Uridine-2-13C-1,3-15N2 involves its incorporation into RNA, allowing researchers to track and study RNA synthesis and degradation. The isotopic labels (13C and 15N) enable precise detection and quantification using techniques like NMR spectroscopy and mass spectrometry. This helps in understanding the molecular targets and pathways involved in RNA metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine-13C,15N2: Similar isotopic labeling but may differ in the specific positions of the isotopes.
Uridine-5-13C: Labeled at the 5th carbon position.
Uridine-2-13C: Labeled at the 2nd carbon position only.
Uniqueness
Uridine-2-13C-1,3-15N2 is unique due to its specific isotopic labeling at multiple positions, making it highly valuable for detailed metabolic studies. This multi-labeling provides more comprehensive data compared to single-labeled compounds .
Eigenschaften
Molekularformel |
C9H12N2O6 |
|---|---|
Molekulargewicht |
247.18 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+1,10+1,11+1 |
InChI-Schlüssel |
DRTQHJPVMGBUCF-CNANCEAGSA-N |
Isomerische SMILES |
C1=C[15N]([13C](=O)[15NH]C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


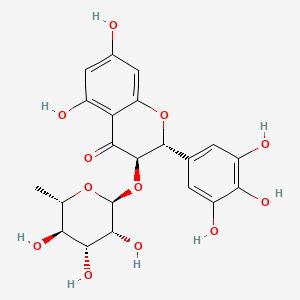
![N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12388376.png)
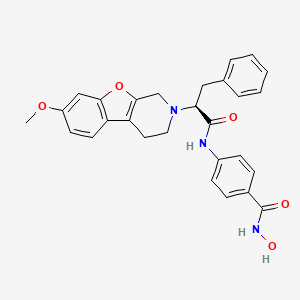

![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12388392.png)
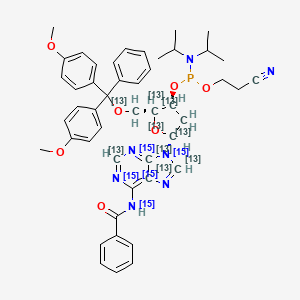
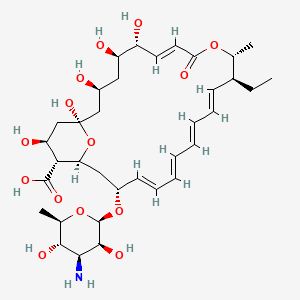
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B12388408.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388416.png)
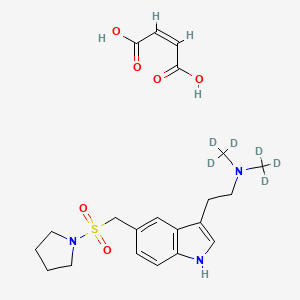
![(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12388430.png)

![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid](/img/structure/B12388440.png)
![(1R,8S)-4-[(4-chlorophenyl)carbamoylamino]-11-methyl-3-thia-11-azatricyclo[6.2.1.02,6]undeca-2(6),4-diene-5-carboxamide;hydrochloride](/img/structure/B12388441.png)
